molecular formula C19H11ClF2N2O3S B11111164 N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide

Cat. No.: B11111164
M. Wt: 420.8 g/mol
InChI Key: BBKZPKJVFSLYHB-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a nitrophenyl group, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide is unique due to its combination of chlorophenyl, nitrophenyl, and difluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H11ClF2N2O3S

Molecular Weight

420.8 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2,4-difluorobenzamide

InChI

InChI=1S/C19H11ClF2N2O3S/c20-11-1-4-15(5-2-11)28-16-9-13(8-14(10-16)24(26)27)23-19(25)17-6-3-12(21)7-18(17)22/h1-10H,(H,23,25)

InChI Key

BBKZPKJVFSLYHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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